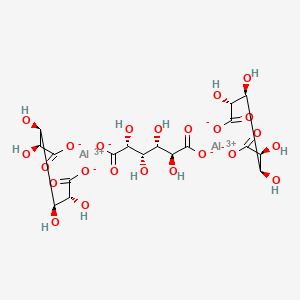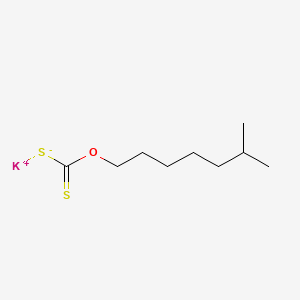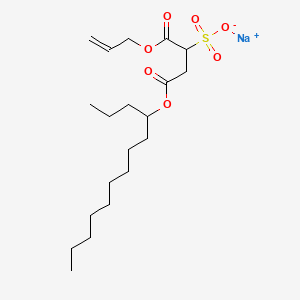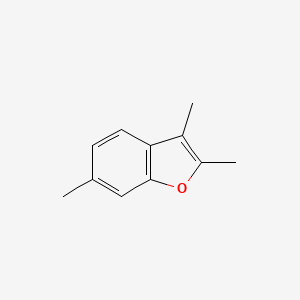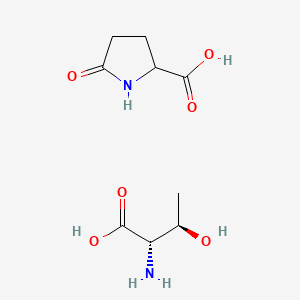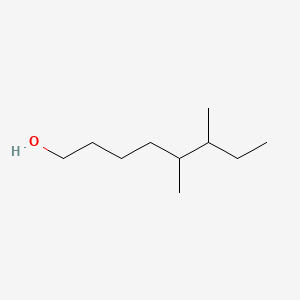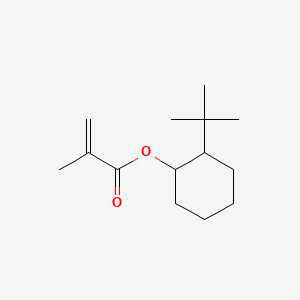
2-(1,1-Dimethylethyl)cyclohexyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Dimethylethyl)cyclohexyl methacrylate is an organic compound with the molecular formula C14H24O2. It is a methacrylate ester derived from methacrylic acid and 2-(1,1-dimethylethyl)cyclohexanol. This compound is known for its applications in polymer chemistry, particularly in the production of specialty polymers and copolymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethylethyl)cyclohexyl methacrylate typically involves the esterification of methacrylic acid with 2-(1,1-dimethylethyl)cyclohexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be more efficient than batch processes. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
2-(1,1-Dimethylethyl)cyclohexyl methacrylate can undergo various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield methacrylic acid and 2-(1,1-dimethylethyl)cyclohexanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or sodium methoxide are used under mild heating.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 2-(1,1-dimethylethyl)cyclohexanol.
Transesterification: New esters and alcohols depending on the reactants used.
科学的研究の応用
2-(1,1-Dimethylethyl)cyclohexyl methacrylate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties such as enhanced thermal stability and mechanical strength.
Material Science: Incorporated into coatings, adhesives, and sealants to improve their performance characteristics.
Biomedical Applications: Investigated for use in drug delivery systems and medical devices due to its biocompatibility and ability to form hydrogels.
Industrial Applications: Utilized in the production of high-performance plastics and resins for automotive and aerospace industries.
作用機序
The mechanism of action of 2-(1,1-Dimethylethyl)cyclohexyl methacrylate primarily involves its ability to undergo polymerization reactions. The methacrylate group contains a double bond that can be activated by free radicals, leading to the formation of polymer chains. The molecular targets and pathways involved in its polymerization include the initiation, propagation, and termination steps typical of free radical polymerization.
類似化合物との比較
Similar Compounds
- Cyclohexyl methacrylate
- 2-tert-Butylcyclohexyl acetate
- Methacrylic acid 2-tert-butylcyclohexyl ester
Uniqueness
2-(1,1-Dimethylethyl)cyclohexyl methacrylate is unique due to the presence of the 2-(1,1-dimethylethyl)cyclohexyl group, which imparts specific steric and electronic effects. These effects can influence the polymerization behavior and the properties of the resulting polymers, making it distinct from other methacrylate esters.
特性
CAS番号 |
94134-45-9 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC名 |
(2-tert-butylcyclohexyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-10(2)13(15)16-12-9-7-6-8-11(12)14(3,4)5/h11-12H,1,6-9H2,2-5H3 |
InChIキー |
YDLVSIHYCVMLPY-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OC1CCCCC1C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


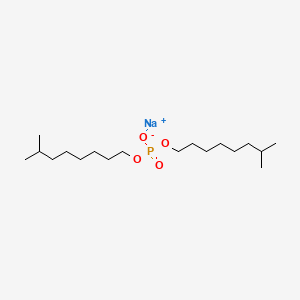


![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)

